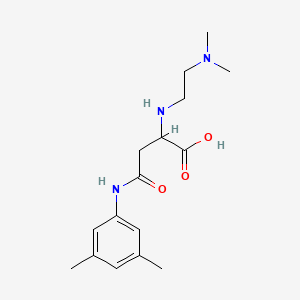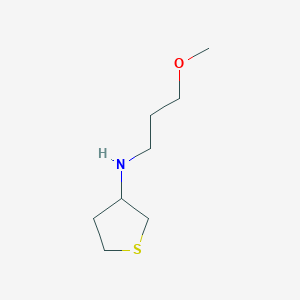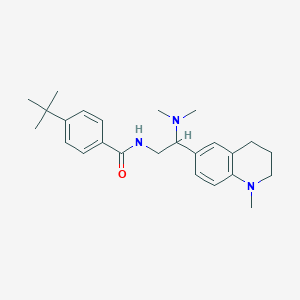
2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involves the conversion of hippuric acid into an oxazolone derivative, which is then hydrolyzed . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized through various analytical techniques, including IR, NMR, and X-ray diffraction .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate starts with hippuric acid, which undergoes a reaction with N,N-dimethylacetamide and phosphorus oxychloride to form an oxazolone derivative. This intermediate is then hydrolyzed to yield the final product . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating proton transfer to a neighboring oxygen atom .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, involving steps such as condensation, hydrolysis, and ring-opening reactions. The reactivity of these compounds can be further explored by treating them with various reagents. For example, methyl 2-benzoylamino-3-oxobutanoate was reacted with hydrazines to yield pyrazolone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through different analytical methods. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell, and intermolecular hydrogen bonds were observed to link the molecules into chains . The thermal stability was assessed using DTA and TGA analysis, and the absorption wavelength was determined by UV-Vis spectrophotometry . The first hyperpolarizability and infrared intensities of the compound were also reported, providing insight into its potential nonlinear optical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing compounds with structures similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid, focusing on their unique chemical properties and potential applications in creating novel molecules. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the compound's utility in generating fused 3-aminopyran-2-ones and 3-aminoazolo- and -azinopyrimidin-4(4H)-ones, showcasing the diverse chemical transformations possible with these structures (Gorazd Soršak, B. Stanovnik, & S. Grdadolnik, 1998).
Optical and Electronic Properties
Investigations into the optical and electronic properties of related compounds reveal their potential in advanced materials science. For example, the synthesis and optical properties of 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino}ethoxy)-4-oxobutanoic acid as a fluorescent probe for β-amyloid demonstrate its application in detecting biological targets, highlighting its significance in molecular diagnostics for conditions like Alzheimer's disease (Huan-bao Fa et al., 2015).
Photocatalytic Applications
The photocatalytic applications of related compounds are explored through their reactivity under light irradiation. For instance, the photocyclization of 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate via remote hydrogen migration showcases the complex chemical behavior of these compounds under specific conditions, offering insights into their use in synthesizing cyclic structures through photochemical pathways (T. Hasegawa, K. Mukai, Kimiko Mizukoshi, & M. Yoshioka, 1990).
Analytical and Sensing Applications
The development of fluorescent probes based on the structural framework similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid for detecting ions and molecules showcases the utility of these compounds in analytical chemistry. For example, fluorescent probes for Cu2+, Hg2+, and amino acids in aqueous solutions based on two mechanisms demonstrate the compound's versatility in sensing applications, underscoring its potential in environmental monitoring and bioanalysis (Chaoxia Guo et al., 2014).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCEBFTJGGOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2524242.png)





![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)


